4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and an acetamide group, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- **N-(3-ethoxybenzyl)-3-{[(2-methoxyphenyl)carbamoyl]amino}-4-(1-pyrrolidinyl)benzamide .
- **N-(3-Amino-4-methylphenyl)benzamide .
Uniqueness
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-11-6-7-15(12(2)8-11)20-10-13(9-19)23(21,22)17-14(18)4-3-5-16(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLHLADMXWLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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